molecular formula C24H29N5O7 B12776425 Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]- CAS No. 73287-49-7

Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-

Cat. No.: B12776425
CAS No.: 73287-49-7
M. Wt: 499.5 g/mol
InChI Key: XDHDLSSOIBXFHJ-UHFFFAOYSA-N
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Description

Chemical Structure and Identification The compound Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]- (CAS: 73287-49-7) is an azo dye derivative characterized by:

  • A central propanamide backbone.
  • A bis(2-(acetyloxy)ethyl)amino group at the 5-position of the phenyl ring.
  • A 2-methyl-4-nitrophenylazo substituent at the 2-position of the phenyl ring.

This structure places it within the disperse dye class, primarily used in textile industries for coloring synthetic fibers like polyester. Its functional groups influence solubility, colorfastness, and affinity to hydrophobic materials .

Properties

CAS No.

73287-49-7

Molecular Formula

C24H29N5O7

Molecular Weight

499.5 g/mol

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-[(2-methyl-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate

InChI

InChI=1S/C24H29N5O7/c1-5-24(32)25-23-15-19(28(10-12-35-17(3)30)11-13-36-18(4)31)6-9-22(23)27-26-21-8-7-20(29(33)34)14-16(21)2/h6-9,14-15H,5,10-13H2,1-4H3,(H,25,32)

InChI Key

XDHDLSSOIBXFHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]- typically involves three main stages:

  • Formation of the Azo Compound

    • Diazotization of 2-methyl-4-nitroaniline is performed by treating it with sodium nitrite (NaNO2) in acidic conditions (HCl) at low temperatures (0–5°C) to form the diazonium salt.
    • This diazonium salt is then coupled with a suitable aromatic amine or phenol derivative, such as N-[5-amino-2-hydroxyphenyl]propanamide, under alkaline conditions to form the azo linkage.
  • Introduction of the Bis(2-(acetyloxy)ethyl)amino Group

    • The azo intermediate is reacted with bis(2-hydroxyethyl)amine, which is subsequently acetylated to form bis(2-(acetyloxy)ethyl)amino substituents.
    • Acetylation is typically carried out using acetic anhydride in pyridine or another suitable solvent to convert hydroxyl groups into acetyloxy esters, enhancing solubility and stability.
  • Formation of the Propanamide Group

    • The final step involves acylation of the amino group with propanoyl chloride (propanoyl chloride reacts with the amine to form the propanamide moiety).
    • Reaction conditions such as temperature, solvent choice (e.g., dichloromethane or chloroform), and stoichiometry are optimized to maximize yield and minimize side reactions.

Reaction Conditions and Optimization

  • Temperature Control: Diazotization requires low temperatures (0–5°C) to stabilize the diazonium salt and prevent decomposition.
  • pH Control: Coupling reactions are performed under mildly alkaline conditions (pH ~8–9) to facilitate azo bond formation.
  • Solvent Selection: Polar aprotic solvents like pyridine are used for acetylation steps to dissolve reactants and promote acetyl group transfer.
  • Purification: The crude product is purified by recrystallization from ethanol/water mixtures to enhance purity and remove unreacted starting materials and by-products.

Summary Table of Preparation Steps

Step Reaction Reagents/Conditions Purpose Notes
1 Diazotization 2-methyl-4-nitroaniline, NaNO2, HCl, 0–5°C Formation of diazonium salt Temperature critical for stability
2 Azo Coupling Diazonium salt + N-[5-amino-2-hydroxyphenyl]propanamide, alkaline pH Formation of azo bond pH ~8–9 optimal
3 Amino Substitution & Acetylation Bis(2-hydroxyethyl)amine, acetic anhydride, pyridine Introduction of bis(2-(acetyloxy)ethyl)amino groups Acetylation improves solubility
4 Acylation Propanoyl chloride, solvent (e.g., DCM), controlled temp Formation of propanamide group Stoichiometry control important
5 Purification Recrystallization from ethanol/water Removal of impurities Enhances product purity

Analytical Validation of the Prepared Compound

To confirm the successful synthesis and structural integrity of the compound, the following analytical techniques are employed:

  • UV-Visible Spectroscopy: Characteristic absorption peaks at 450–550 nm due to the azo group and near 300 nm for the nitro group confirm azo coupling and nitro substitution.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • ^1H NMR signals at δ 2.0–2.1 ppm correspond to methyl protons of acetyloxy groups.
    • Aromatic protons appear between δ 7.0–8.5 ppm, consistent with substituted phenyl rings.
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (~499.5 g/mol) and molecular formula C24H29N5O7.
  • Infrared Spectroscopy (IR): Bands corresponding to amide (C=O stretch ~1650 cm^-1), azo (N=N stretch ~1400 cm^-1), and ester (C=O stretch ~1750 cm^-1) groups validate functional group presence.

Research Findings and Industrial Relevance

  • The multi-step synthesis allows for structural modifications by varying substituents on the phenyl rings, which can tailor dye properties such as colorfastness and solubility.
  • Industrial production optimizes reaction parameters to maximize yield and minimize waste, often employing catalysts and continuous flow reactors for scale-up.
  • The compound’s azo and acetyloxy groups confer desirable properties for use as disperse dyes in synthetic textiles, especially polyester fibers.
  • Ongoing research explores the compound’s biological interactions, including potential enzymatic reduction of the azo group and pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-(Bis(2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Common reagents include sodium borohydride or catalytic hydrogenation.

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Used as a reagent or intermediate in organic synthesis.
  • Serves as a precursor for synthesizing other complex organic molecules.

2. Biology:

  • Potential use in biochemical assays due to its ability to interact with proteins and enzymes.
  • Investigated as a probe for studying cellular processes.

3. Medicine:

  • Explored for drug development targeting specific diseases.
  • Azo compounds have shown potential anti-cancer properties by inducing apoptosis in cancer cell lines.

4. Industry:

  • Possible applications in the development of dyes and pigments due to its azo structure.
  • Utilized in materials science for creating compounds with specific properties.

The biological activity of Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]- is influenced by its structural features. The compound can interact with specific enzymes or receptors, leading to alterations in cellular processes. For instance:

  • The azo group can be reduced within biological environments, potentially forming active amines that exhibit therapeutic effects.

Case Study: Toxicological Assessment

A study published in Environmental Science & Technology examined the toxicity profiles of various azo compounds related to Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-. The findings indicated that certain azo dyes could induce oxidative stress in mammalian cells but also highlighted their potential as therapeutic agents when modified appropriately.

Mechanism of Action

The mechanism of action of N-(5-(Bis(2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)propanamide depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : Likely C24H29N5O7 (inferred from substituent modifications of similar compounds).
  • Molecular Weight : Estimated ~500–520 g/mol (based on analogs like CAS 1533-76-2 at 485.49 g/mol and chloro-substituted variants at 519.94 g/mol ).
  • Applications : Used as a red or reddish dye in synthetic fabrics, with substituents enhancing stability and dye uptake .

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Data

The table below compares the target compound with analogs differing in substituents on the phenylazo group:

Compound Name Substituent (R) CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]- 2-methyl-4-nitro 73287-49-7 C24H29N5O7 (inferred) ~500–520 (estimated) Textile dyeing (polyester)
Disperse Red 167 (Chloro-substituted analog) 2-chloro-4-nitro 61968-52-3 C23H26ClN5O7 519.94 High-affinity dye for synthetics
Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- 4-nitro 1533-76-2 C23H27N5O7 485.49 Intermediate for dye synthesis
Disperse Blue 79:1 (Bromo/dinitro-substituted) 2-bromo-4,6-dinitro 3618-72-2 C23H23BrN6O9 607.37 Deep blue shades for specialty fabrics

Impact of Substituents on Properties

  • Methyl Group (2-methyl-4-nitrophenyl) :
    • Enhances hydrophobicity , improving affinity to polyester fibers.
    • May increase thermal stability compared to nitro-only analogs due to steric effects .
  • Chloro Group (2-chloro-4-nitrophenyl) :
    • Higher molecular weight and electron-withdrawing effects deepen color intensity (redshift) .
    • Improves washfastness but may reduce solubility in aqueous media .
  • Bromo/Dinitro Groups (Disperse Blue 79:1) :
    • Strong electron-withdrawing groups shift absorbance to longer wavelengths (blue hues) .
    • Higher complexity increases production costs but offers superior UV stability .

Regulatory and Industrial Relevance

  • Disperse Red 167 (CAS 61968-52-3) is subject to tariff adjustments under U.S. HTS codes, reflecting its commercial importance .
  • Methyl-substituted variants (e.g., CAS 73287-49-7) are less documented in regulatory filings, suggesting niche or emerging use .

Biological Activity

Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]- (CAS No. 73287-49-7), is a complex organic compound featuring multiple functional groups, including azo, nitro, and amide groups. This compound has garnered attention due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C24_{24}H29_{29}N5_{5}O7_{7}
Molecular Weight 499.5 g/mol
IUPAC Name 2-[N-(2-acetyloxyethyl)-4-[(2-methyl-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate
InChI Key XDHDLSSOIBXFHJ-UHFFFAOYSA-N

Functional Groups

The presence of the following functional groups contributes to the compound's reactivity and potential biological activity:

  • Azo Group : Known for its role in dye chemistry and potential interactions with biological systems.
  • Nitro Group : Can undergo reduction to form amine derivatives, which may exhibit different biological properties.
  • Amide Group : Often involved in interactions with biological receptors and enzymes.

The biological activity of Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]- is influenced by its structural features. The compound may interact with specific enzymes or receptors in biological systems, leading to alterations in cellular processes. For instance, the azo group can be reduced within biological environments, potentially leading to the formation of active amines that may have therapeutic effects.

Potential Applications

  • Biochemical Assays : The compound can serve as a probe for studying various biochemical pathways due to its ability to interact with proteins and enzymes.
  • Drug Development : Given its structural complexity, there is potential for this compound to be explored as a lead in drug discovery, particularly in targeting specific diseases.
  • Industrial Use : As an azo dye, it may find applications in textiles and materials science.

Toxicological Assessment

The Government of Canada has assessed similar compounds like Disperse Red 167 (related to Propanamide N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-). The assessment indicated that while these compounds may persist in the environment, they do not significantly accumulate in organisms or pose a direct threat to human health or the environment .

Study on Azo Compounds

A study published in Environmental Science & Technology examined various azo compounds' toxicity profiles, including those structurally related to Propanamide N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-. The findings suggested that certain azo dyes could induce oxidative stress in mammalian cells but also highlighted their potential as therapeutic agents when modified appropriately .

Research on Drug Development

Research focusing on the modification of azo compounds for drug development has shown promise. A study demonstrated that derivatives of azo compounds could exhibit anti-cancer properties by inducing apoptosis in cancer cell lines . This suggests that Propanamide N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]- could be further explored for similar applications.

Q & A

Basic Question: What are the key synthetic pathways for preparing Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-?

Answer:
The synthesis typically involves azo coupling followed by acetylation. First, the diazonium salt of 2-methyl-4-nitroaniline is prepared via diazotization (using NaNO₂/HCl at 0–5°C). This intermediate reacts with N-[5-amino-2-hydroxyphenyl]propanamide under alkaline conditions to form the azo bond . Subsequent acetylation of hydroxyl groups on the bis(2-hydroxyethyl)amino moiety using acetic anhydride in pyridine yields the final product. Purity is optimized via recrystallization from ethanol/water mixtures .

Basic Question: How can researchers validate the structural integrity of this compound?

Answer:
Structural validation requires a combination of techniques:

  • UV-Vis Spectroscopy : The azo group (N=N) exhibits strong absorption at 450–550 nm, while the nitro group (NO₂) shows π→π* transitions near 300 nm .
  • NMR : 1^1H NMR confirms acetyloxyethyl substituents (δ 2.0–2.1 ppm for CH₃COO) and aromatic protons (δ 7.0–8.5 ppm for nitro- and azo-substituted phenyl rings) .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (e.g., C₂₄H₂₆IN₅O₇ in vs. C₂₂H₂₄ClN₅O₇ in ), resolving discrepancies via isotopic patterns .

Advanced Question: How do electronic effects of substituents influence the compound’s photostability?

Answer:
The nitro group (electron-withdrawing) and acetyloxyethyl groups (electron-donating) create a push-pull system, affecting the azo bond’s stability. UV irradiation studies (λ > 300 nm) show accelerated degradation in polar solvents (e.g., DMF) due to radical formation. Computational modeling (TD-DFT) reveals that the nitro group lowers the LUMO energy, increasing susceptibility to photolytic cleavage . Stabilizers like hindered amine light stabilizers (HALS) can reduce degradation rates by 40–60% in accelerated aging tests .

Advanced Question: What analytical methods resolve contradictions in reported molecular formulas (e.g., C₂₄H₂₆IN₅O₇ vs. C₂₂H₂₄ClN₅O₇)?

Answer:
Discrepancies arise from halogen variations (I vs. Cl) in the nitroaryl substituent. To resolve:

  • X-ray Crystallography : Determines the exact halogen position and confirms the molecular packing .
  • Elemental Analysis : Quantifies %C, %H, %N, and halogens (e.g., iodine detection via ICP-MS) .
  • HPLC-MS/MS : Differentiates Cl- and I-containing isomers via retention time and fragmentation patterns .

Advanced Question: What are the environmental degradation pathways of this compound?

Answer:
Under simulated environmental conditions (pH 7, 25°C):

  • Hydrolysis : Acetyloxyethyl groups hydrolyze to hydroxyls, forming water-soluble metabolites .
  • Microbial Degradation : Soil studies show Pseudomonas spp. cleave the azo bond, producing 2-methyl-4-nitroaniline (toxic) and propanamide derivatives. LC-QTOF-MS identifies transient intermediates like 5-aminophenol .
  • Photodegradation : Solar UV exposure generates nitroso (NO) and aryl radicals, requiring toxicity reassessment of byproducts .

Advanced Question: How can researchers optimize dyeing efficiency in textile applications while minimizing toxicity?

Answer:

  • Dyeing Parameters : Optimal dye uptake (≥90%) occurs at pH 4–5 (acetic acid buffer) and 130°C for polyester .
  • Toxicity Mitigation : Replace 2-methyl-4-nitroaniline with less toxic aryl amines (e.g., 4-nitroaniline derivatives) during synthesis. In vitro assays (Ames test) confirm mutagenicity reduction .
  • Effluent Treatment : Ozonation (5 ppm, 30 min) degrades 95% of residual dye, monitored via TOC analysis .

Advanced Question: What computational tools predict the compound’s solubility and partition coefficients?

Answer:

  • COSMO-RS : Predicts logP (2.8–3.2) and solubility in organic solvents (e.g., 12 g/L in DMSO), validated by shake-flask experiments .
  • Hansen Solubility Parameters : Confirms compatibility with polyester (δD = 18.2 MPa¹/², δP = 5.6 MPa¹/²) for uniform dye dispersion .

Advanced Question: How does the compound interact with biological membranes in toxicity studies?

Answer:

  • Lipid Bilayer Assays : Fluorescence quenching studies show preferential binding to phosphatidylcholine membranes (Kd = 1.2 μM) .
  • Cytotoxicity : IC₅₀ values in HEK293 cells (48 h exposure) range from 50–75 μM, with apoptosis confirmed via caspase-3 activation .

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